molecular formula C18H22N2O2 B2989745 Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate CAS No. 2343964-04-3

Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate

Cat. No.: B2989745
CAS No.: 2343964-04-3
M. Wt: 298.386
InChI Key: RPQMLESMWFGFGB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a tert-butyl ester group, an amino group, and a pyridinylphenyl moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid derivatives. The esterification step can be optimized for higher yields and purity using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The pyridinylphenyl moiety can be reduced to form the corresponding piperidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various amides and ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and isocyanates are used for forming amides and ureas, respectively.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides and ureas.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine

In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyridinylphenyl moiety can engage in π-π interactions with aromatic residues in the target protein. These interactions modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R)-2-amino-3-(4-pyridin-3-ylphenyl)propanoate
  • Tert-butyl (2R)-2-amino-3-(4-pyridin-4-ylphenyl)propanoate
  • Tert-butyl (2R)-2-amino-3-(4-pyridin-5-ylphenyl)propanoate

Uniqueness

Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is unique due to the position of the pyridinyl group on the phenyl ring, which influences its binding affinity and selectivity towards specific molecular targets. This positional isomerism can lead to differences in biological activity and pharmacokinetic properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15(19)12-13-7-9-14(10-8-13)16-6-4-5-11-20-16/h4-11,15H,12,19H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMLESMWFGFGB-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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